3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with a 3,4-dimethylphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of a propanoic acid group through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced to form pyrrolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial properties could be attributed to the disruption of bacterial cell membranes. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2,5-dimethylthiophene, which also exhibit anti-inflammatory and antimicrobial properties.
Pyrrole derivatives: Such as pyrrolidine, known for its use in pharmaceuticals.
Phenyl derivatives: Such as 3,4-dimethylphenylamine, which is used in the synthesis of dyes and pigments
Uniqueness
What sets 3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid apart is its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H19NO2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H19NO2S/c1-13-5-6-16(12-14(13)2)20-15(8-10-19(21)22)7-9-17(20)18-4-3-11-23-18/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,22) |
InChI Key |
IOVBKPFMHLSSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)C |
Origin of Product |
United States |
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